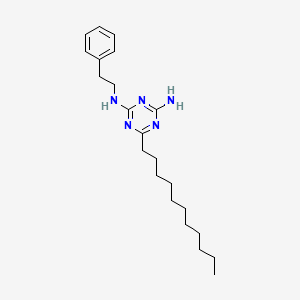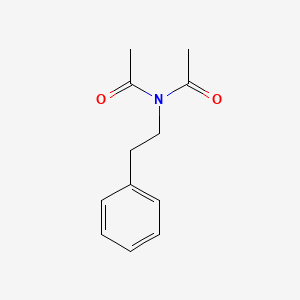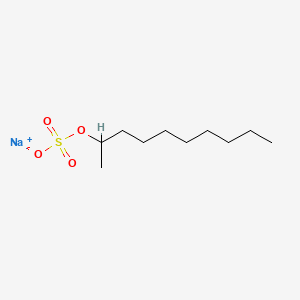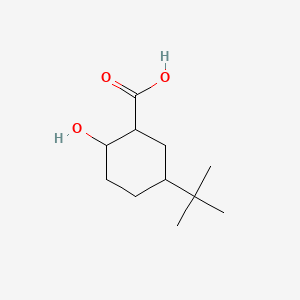![molecular formula C12H20 B14682627 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 26363-33-7](/img/structure/B14682627.png)
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] is a chemical compound characterized by its unique spiro structure, which includes a bicyclo[221]heptane ring system fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the use of α-pinene as a starting material. A mixture of palladium(II) acetylacetonate (Pd(acac)₂) and copper(II) chloride (CuCl₂) in 1,2-dimethoxyethane (DME) is stirred under an oxygen atmosphere at 80°C. α-Pinene is then added, and the reaction mixture is stirred for an additional 18 hours. The reaction progress is monitored by gas chromatography (GC). Upon completion, the mixture is worked up by adding water and extracting with a hexane/ethyl acetate mixture. The organic phases are combined, washed with water, dried over magnesium sulfate (MgSO₄), and purified by flash chromatography using hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a ligand or inhibitor in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, known for its use in medicinal and aromatic applications.
Bornyl Methyl Ether: 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, used in fragrance and flavor industries.
4’,7’,7’-Trimethylspiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane]-3’-one:
Uniqueness
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
26363-33-7 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane] |
InChI |
InChI=1S/C12H20/c1-10(2)9-4-5-11(10,3)8-12(9)6-7-12/h9H,4-8H2,1-3H3 |
Clé InChI |
AOPWLZXIGFWLGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(CC23CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


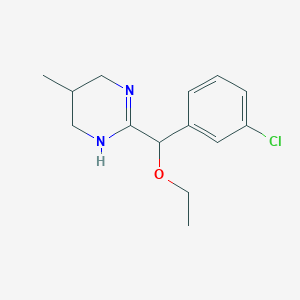
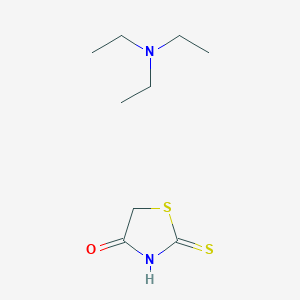
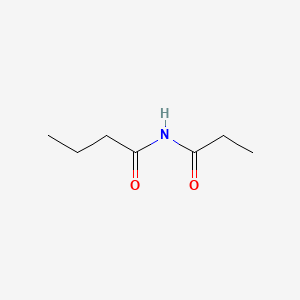


![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
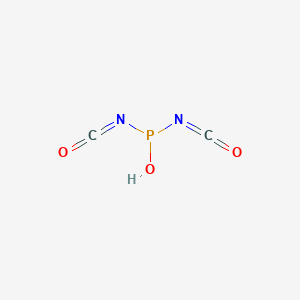
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
